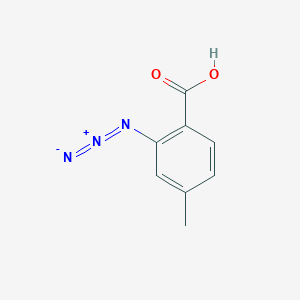

2-Azido-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZNTKQMTKGAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90823881 | |

| Record name | 2-Azido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790684-90-1 | |

| Record name | 2-Azido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Azido 4 Methylbenzoic Acid and Its Precursors

Strategies for Introducing the Azido Functionality

The introduction of an azide (B81097) group onto an aromatic ring, particularly ortho to a carboxylic acid, can be accomplished through several established and emerging synthetic routes. The choice of method often depends on the available starting materials and the desired reaction efficiency.

Diazotization and Azide Displacement Reactions on Aminobenzoic Acids

A cornerstone in the synthesis of aryl azides is the diazotization of an aromatic amine followed by displacement with an azide salt. wikipedia.orggeeksforgeeks.org This two-step, one-pot sequence is a widely used and reliable method. The logical precursor for 2-azido-4-methylbenzoic acid via this route is 2-amino-4-methylbenzoic acid.

The reaction mechanism initiates with the formation of a diazonium salt from the primary aromatic amine. geeksforgeeks.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. rsc.orgresearchgate.net

Once the aryl diazonium salt is formed, it is treated with an azide source, most commonly sodium azide (NaN₃). The diazonium group (–N₂⁺) is an excellent leaving group, and its displacement by the azide ion (N₃⁻) proceeds readily to yield the aryl azide with the liberation of nitrogen gas. rsc.org While this reaction is generally efficient, the stability of the diazonium salt is critical; side reactions, such as hydroxylation from reaction with water, can occur if the temperature is not carefully controlled. scirp.orgscirp.org

Table 1: Typical Reagents and Conditions for Diazotization-Azide Displacement

| Step | Reagent | Typical Conditions | Purpose |

| 1. Diazotization | Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | Aqueous solution, 0–5 °C | Generates aryl diazonium salt from the corresponding primary amine. |

| 2. Azide Displacement | Sodium Azide (NaN₃) | Aqueous solution, maintained at low temperature | Displaces the diazonium group to form the aryl azide. |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing an azide group. masterorganicchemistry.com This mechanism involves the attack of a nucleophile (in this case, the azide ion) on an aromatic ring that is activated by electron-withdrawing groups and possesses a suitable leaving group. masterorganicchemistry.com

For the synthesis of this compound, a potential precursor would be a 2-halobenzoic acid derivative, such as 2-fluoro-4-methylbenzoic acid or 2-chloro-4-methylbenzoic acid. The reaction proceeds via a two-step addition-elimination mechanism. First, the azide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The efficiency of SNAr reactions is highly dependent on two factors:

Leaving Group Ability : The rate of substitution is influenced by the electronegativity of the leaving group, as this affects the susceptibility of the carbon to nucleophilic attack. The typical reactivity order is F > Cl > Br > I. masterorganicchemistry.com Fluorine, being the most electronegative, makes the attached carbon highly electrophilic and is thus an excellent leaving group in SNAr reactions.

Activating Groups : The presence of strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. The carboxylic acid group itself is deactivating, which can make SNAr reactions on benzoic acids challenging without additional activation.

Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| Fluoride (F⁻) | Highest | High electronegativity strongly polarizes the C-X bond, favoring nucleophilic attack. |

| Chloride (Cl⁻) | Intermediate | Less effective at activating the ring compared to fluoride. |

| Bromide (Br⁻) | Low | Weaker C-X bond polarization. |

| Iodide (I⁻) | Lowest | Least effective activating group for the initial addition step. |

Advanced Approaches for ortho-Azidoarene Carboxylic Acids

Modern synthetic chemistry has pursued more direct and milder methods for C–N bond formation. While direct C–H azidation of benzoic acids remains a significant challenge, related transition metal-catalyzed approaches offer advanced strategies for synthesizing precursors.

One notable advanced method is the copper-catalyzed conversion of arylboronic acids to aryl azides. nih.govorganic-chemistry.org This reaction, an extension of the Chan-Lam coupling, allows for the formation of a C–N₃ bond under relatively mild conditions. A plausible synthetic route would involve the synthesis of 2-borono-4-methylbenzoic acid, which could then be subjected to copper(II)-catalyzed azidation using sodium azide. organic-chemistry.org This method shows good tolerance for various functional groups, including carboxylic acids. organic-chemistry.org

Another area of advancement involves the functionalization of C–H bonds. While direct ortho-azidation is not yet common, iridium-catalyzed ortho-amidation of benzoic acids with sulfonyl azides has been developed. ibs.re.krnih.gov The resulting N-sulfonyl aniline derivative could potentially be converted to the desired azide, representing a novel, albeit indirect, route. These C-H activation strategies are at the forefront of synthetic methodology, offering atom-economical alternatives to traditional multi-step syntheses. ibs.re.kr

Selective Functionalization of the Aromatic Ring

The synthesis of this compound requires precise control over the placement of both the methyl and azido groups. This is typically achieved by starting with a precursor that already contains one of the substituents in the correct position.

Regioselective Methylation Strategies

The most straightforward approach to ensure the correct substitution pattern is to begin with a commercially available, pre-methylated starting material. For instance, the synthesis can commence from 4-methylbenzoic acid (p-toluic acid) or 4-methylaniline (p-toluidine).

Starting from 4-methylbenzoic acid , a nitration step would be required to introduce a group at the 2-position, followed by reduction to the amine and subsequent diazotization/azidation.

Starting from 4-methyl-2-aminobenzoic acid is the most direct route, as the substituents are already in place, and only the conversion of the amine to the azide is needed.

While direct C-H methylation of benzoic acid is possible using transition metal catalysis (e.g., palladium or iridium), the carboxyl group typically directs functionalization to the ortho position. mdpi.com Achieving methylation at the C-4 position (meta to the directing carboxyl group) via this method is not straightforward and remains a challenge in C-H activation chemistry. nih.gov Therefore, using a precursor with the methyl group already installed is the most practical strategy.

Orthogonal Protection/Deprotection Schemes for Carboxylic Acid and Azide Groups

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. researchgate.netddugu.ac.in The concept of orthogonal protection is crucial, allowing for the selective removal of one protecting group in the presence of others under specific, non-interfering conditions.

Azide Group Stability : The azide functional group is remarkably stable under a wide range of conditions. It is generally unaffected by mildly acidic or basic conditions used to remove many common protecting groups. Its primary reactivities are [3+2] cycloaddition reactions and reduction to an amine (e.g., via hydrogenation or with phosphines). This inherent stability means the azide group itself often does not require protection.

Carboxylic Acid Protection : The carboxylic acid group, however, is both acidic and can be nucleophilically attacked at the carbonyl carbon. ddugu.ac.inoup.com It is often protected to prevent unwanted side reactions. The choice of protecting group is dictated by the conditions required for its removal and their compatibility with the azide group.

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters : Formed via Fischer esterification. They are stable to mild acid but are typically removed by saponification (e.g., NaOH or LiOH), which is compatible with the azide group.

tert-Butyl Esters : Stable to base but cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). These conditions are also compatible with the azide group.

Benzyl Esters : A particularly useful group as it can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). However, these conditions will also reduce the azide group to an amine. Therefore, benzyl esters are not orthogonal to the azide group if the azide must be retained.

The selection of an appropriate protecting group for the carboxylic acid is essential for a successful synthetic sequence. For instance, if a reaction requires a strong base that could be quenched by the acidic proton of the carboxylic acid, converting it to a methyl or tert-butyl ester would be a viable strategy.

Table 3: Orthogonal Protection Scheme for Carboxylic Acid in the Presence of an Azide

| Protecting Group | Protection Method | Deprotection Conditions | Orthogonal to Azide Group? |

| Methyl Ester | CH₃OH, H⁺ catalyst | NaOH or LiOH (Saponification) | Yes |

| tert-Butyl Ester | Isobutylene, H⁺ or (Boc)₂O | Trifluoroacetic Acid (TFA) | Yes |

| Benzyl Ester | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) | No (Azide is also reduced) |

| Silyl Esters | Silyl chloride (e.g., TMSCl) | H₂O, mild acid, or F⁻ source | Yes |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors, primarily 2-amino-4-methylbenzoic acid and 2-nitro-4-methylbenzoic acid, aims to reduce the environmental footprint of traditional synthetic routes. Key areas of improvement include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the optimization of reaction conditions to enhance energy efficiency and reduce waste generation.

Traditional nitration methods for producing 2-nitro-4-methylbenzoic acid, a key precursor, often involve the use of a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. biosynth.comrsc.org Green chemistry approaches focus on alternative nitrating agents and catalytic systems that are more environmentally friendly. For instance, the use of dilute nitric acid presents a greener alternative, although it may require specific catalysts and conditions to achieve high selectivity and yield. google.com Solid acid catalysts, such as zeolites and sulfated metal oxides, offer the advantages of being recyclable and minimizing corrosive waste streams. rsc.org These catalysts can facilitate the nitration of aromatic compounds with high regioselectivity under milder conditions. mdpi.com

The subsequent reduction of the nitro group to form 2-amino-4-methylbenzoic acid is another critical step where green methodologies can be implemented. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in greener solvents such as ethanol or even water is a significant improvement over older methods that use stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste.

Finally, the conversion of 2-amino-4-methylbenzoic acid to this compound via diazotization followed by substitution with an azide source is a focal point for green innovation. Traditional diazotization often employs nitrous acid generated in situ from sodium nitrite and a strong mineral acid in an organic solvent. rasayanjournal.co.inquestjournals.org Greener approaches advocate for conducting this reaction in aqueous media, thereby eliminating the need for volatile and often toxic organic solvents. scirp.orgscirp.org The use of alternative, more stable diazotizing reagents is also an area of active research.

The effectiveness of these green modifications can be quantified using various metrics. mdpi.commdpi.com These metrics provide a framework for comparing the "greenness" of different synthetic routes.

Table 1: Key Green Chemistry Metrics mdpi.commdpi.comsemanticscholar.org

| Metric | Description | Ideal Value |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | 100% |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | 0 |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |

| Process Mass Intensity (PMI) | The total mass input (raw materials, solvents, reagents) per unit mass of the final product. | 1 |

By applying these principles and metrics, chemists can systematically develop and refine synthetic pathways to be more sustainable.

Detailed Research Findings

Recent research has explored various facets of greening the synthesis of compounds structurally related to this compound. For instance, a study on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid highlighted an environmentally friendly oxidation process using hydrogen peroxide with a CuO/Al2O3 catalyst in a strong acid system. This method significantly reduced the amount of oxidant needed and allowed for the recycling of unreacted starting material, achieving a yield of 78.3%. asianpubs.orgresearchgate.net While not identical, the principles of using catalytic oxidation and recyclable materials are directly applicable to the synthesis of the precursors of this compound.

In the realm of diazotization reactions, studies on aminobenzoic acids have demonstrated the feasibility of performing these reactions in aqueous solutions without organic solvents. scirp.orgscirp.org For example, the conversion of 2-aminobenzoic acid to salicylic acid can be achieved by treatment with sodium nitrite in aqueous acid, showcasing a greener route that avoids organic solvents. scirp.org This provides a strong precedent for developing an aqueous-based synthesis of this compound from its amino precursor.

The following table presents a hypothetical comparison of traditional versus greener synthetic routes for the precursors of this compound, based on the principles and findings discussed.

Table 2: Illustrative Comparison of Synthetic Routes for Precursors

| Synthetic Step | Traditional Method | Greener Alternative | Key Green Improvement |

| Nitration of 4-methylbenzoic acid | Conc. HNO₃/H₂SO₄ | Dilute HNO₃ with solid acid catalyst | Elimination of mixed acid waste, catalyst recyclability |

| Reduction of 2-nitro-4-methylbenzoic acid | Sn/HCl | Catalytic hydrogenation (e.g., Pd/C) in ethanol | Avoidance of heavy metal waste |

| Diazotization of 2-amino-4-methylbenzoic acid | NaNO₂/HCl in organic solvent | NaNO₂/acid in aqueous medium | Elimination of volatile organic solvents |

The adoption of these greener methodologies not only mitigates environmental impact but can also lead to safer and more cost-effective chemical processes in the long run. The continuous development of innovative catalytic systems and the use of benign reaction media are central to advancing the sustainable synthesis of this compound and other fine chemicals.

Reactivity and Mechanistic Investigations of 2 Azido 4 Methylbenzoic Acid

Photochemical Transformations of the Azido Group

Upon irradiation with ultraviolet (UV) light, the azido group of 2-azidobenzoic acid and its derivatives undergoes decomposition, leading to the formation of several key products through distinct mechanistic pathways.

Nitrene Generation and Subsequent Reactivity

The primary photochemical event in the transformation of 2-azidobenzoic acid is the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive arylnitrene intermediate in its singlet state. sciforum.netsciforum.net Aromatic azides are known to decompose under irradiation to form these singlet arylnitrenes, which are characterized by their high reactivity and short lifetimes. sciforum.net This transient species is the common precursor to the various products observed during photolysis. The subsequent reactions are competitive, involving either intramolecular cyclization or ring expansion, depending on the reaction conditions. sciforum.net

Intramolecular Cyclization to 2,1-Benzisoxazole-3(1H)-ones

One of the primary pathways for the singlet nitrene is intramolecular cyclization to yield 2,1-benzisoxazole-3(1H)-one. beilstein-journals.org This reaction provides a method for synthesizing substituted 2,1-benzisoxazoles under mild, room-temperature conditions. beilstein-journals.org The efficiency of this cyclization is significantly influenced by the reaction medium. For instance, studies on 2-azidobenzoic acid have shown that the yield of the cyclization product can be substantially increased by the presence of a base. beilstein-journals.org The role of the base is to generate the 2-azidobenzoate anion in situ, the photolysis of which preferentially leads to the benzisoxazolone product. beilstein-journals.org In the absence of a base, in a 1:1 dioxane/water mixture, the yield of 2,1-benzisoxazole-3(1H)-one is 20%. However, by conducting the photolysis in ethanol in the presence of a base like sodium acetate, the yield can be increased to 75%. beilstein-journals.org

| Solvent | Base (1 equiv.) | Yield of 2,1-Benzisoxazole-3(1H)-one (%) | Yield of Azepine Product (%) |

|---|---|---|---|

| 1,4-Dioxane/Water (1:1) | None | 20 | 50 |

| Ethanol | None | 35 | - |

| Ethanol | K₂CO₃ | 75 | - |

| Ethanol | Na₂CO₃ | 73 | - |

| Ethanol | NaOAc | 75 | - |

| 1,4-Dioxane/Water (1:1) | NaOAc | 63 | 20 |

Ring Expansion Reactions to Azepines

In competition with intramolecular cyclization, the singlet arylnitrene can undergo ring expansion of the benzene (B151609) nucleus to form an azepine derivative. sciforum.net This process is characteristic of aromatic nitrenes and proceeds through an unstable 1,2-didehydroazepine (DDHA) intermediate. sciforum.net This highly reactive intermediate is then trapped by a nucleophile present in the reaction mixture. For example, in the presence of water, the DDHA is converted to the stable 2-oxo-3-carboxy-3H-azepine. beilstein-journals.org The yields of the cyclization product and the ring-expanded azepine are highly dependent on the reaction conditions, particularly the presence of nucleophiles. beilstein-journals.org

Thermally Induced Rearrangements

While photochemical decomposition of aryl azides typically proceeds through a singlet nitrene, thermal decomposition can favor the formation of a triplet nitrene, leading to different reaction products. sciforum.net For instance, thermolysis of some aryl azides yields products derived from hydrogen abstraction or dimerization, which are characteristic reactions of triplet nitrenes. rsc.org However, 2,1-benzisoxazole-3(1H)-one, the cyclization product, is known to be thermally unstable, which makes thermolysis of 2-azidobenzoic acid an unsuitable method for its synthesis. sciforum.net Specific research on the thermally induced rearrangements of 2-azido-4-methylbenzoic acid is not extensively documented, but it is expected that high temperatures would lead to a complex mixture of products distinct from those obtained via photolysis.

Nitrogen Extrusion Pathways

The reactivity of this compound, particularly concerning the extrusion of nitrogen, is primarily dictated by the behavior of the aryl azide (B81097) functional group. The loss of dinitrogen from aryl azides can be induced either thermally or photochemically, leading to the formation of highly reactive nitrene intermediates. These intermediates are central to the subsequent intramolecular reactions that characterize the decomposition of these compounds.

Upon photolysis, 2-azidobenzoic acid, a close analog of the title compound, is known to generate a singlet nitrene. This high-energy species can then follow two primary reaction pathways. One pathway involves intramolecular cyclization, where the nitrene inserts into the ortho-carbonyl group of the carboxylic acid, leading to the formation of 2,1-benzisoxazol-3(1H)-one.

Alternatively, the singlet nitrene can induce a ring expansion of the benzene ring, forming an unstable 1,2-didehydroazepine (DDHA) intermediate. This highly strained seven-membered ring system is susceptible to nucleophilic attack. In the presence of nucleophiles such as water, the DDHA intermediate can be trapped to yield stable 3H-azepine derivatives. The competition between these pathways—intramolecular cyclization and ring expansion—is influenced by the reaction conditions, including the solvent and the presence of nucleophiles. For instance, an increase in the amount of water in the reaction system has been shown to increase the yield of the 3H-azepine product.

Thermal decomposition of aryl azides also proceeds via the formation of a nitrene intermediate, which can then undergo similar intramolecular reactions. The mechanism of nitrogen extrusion in the thermal decomposition of azidopyridines, for example, involves the initial splitting off of the nitrogen molecule as the rate-limiting step.

Chemo- and Regioselectivity in Cycloaddition Reactions

This compound is a versatile substrate for cycloaddition reactions, offering pathways to synthesize complex heterocyclic structures with a high degree of control over the chemical and regional outcomes. The azido group readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. The two principal methods for effecting this transformation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. This reaction is broadly applicable to a wide range of azides and terminal alkynes, including those bearing various functional groups.

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide species. This intermediate is generated from a terminal alkyne and a copper(I) source. The organic azide, in this case, this compound, then coordinates to the copper acetylide. This coordination facilitates a stepwise cycloaddition process, leading to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. The reaction is significantly accelerated in the presence of the copper catalyst compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.

The efficiency and success of the CuAAC reaction are often dependent on the catalytic system employed, particularly the ligands used to stabilize the copper(I) oxidation state. Copper(I) is prone to disproportionation and oxidation to the inactive copper(II) state, especially in aqueous or aerobic conditions. Ligands play a crucial role in preventing this deactivation and enhancing the catalytic activity.

Commonly used ligands include nitrogen-based compounds such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). These ligands form stable complexes with copper(I), protecting it from oxidation and increasing its solubility in various solvents. The choice of ligand can also influence the reaction kinetics and the tolerance to other functional groups present in the reactants. For bioconjugation applications, where cytotoxicity is a concern, the use of appropriate ligands allows for a reduction in the required copper concentration.

The catalytic system typically involves a copper(II) salt, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate, to generate the active copper(I) species in situ. This approach is often more convenient than using air-sensitive copper(I) salts directly.

| Catalyst System | Ligand | Reducing Agent | Typical Solvent | Key Features |

| Cu(I) salt (e.g., CuI, CuBr) | TBTA, THPTA | None (if Cu(I) is used directly) | Organic or aqueous | High efficiency, protects Cu(I) from oxidation. |

| CuSO4 | THPTA, BTTAA | Sodium Ascorbate | Water, t-BuOH/H2O | Biocompatible, generates Cu(I) in situ. |

| Cu(OAc)2 | N-heterocyclic carbenes (NHCs) | Sodium Ascorbate | Organic | High catalytic activity at low catalyst loadings. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. The reaction's driving force is the high ring strain of a cyclooctyne, which readily reacts with azides to form a stable triazole product.

The reactivity in SPAAC is critically dependent on the structure of the strained alkyne. The design of these alkynes aims to maximize the ring strain, thereby lowering the activation energy of the cycloaddition, while maintaining sufficient stability for practical handling.

Early examples of strained alkynes included cyclooctyne and its derivatives. More advanced designs incorporate features to further enhance reactivity. These include:

Fusion of aromatic rings: Dibenzocyclooctynes (DIBO) and their derivatives, such as dibenzoazacyclooctyne (DIBAC), exhibit increased strain and, consequently, faster reaction kinetics.

Electron-withdrawing groups: The introduction of fluorine atoms adjacent to the alkyne, as seen in difluorinated cyclooctynes (DIFO), can accelerate the reaction by lowering the energy of the alkyne's lowest unoccupied molecular orbital (LUMO).

Aza-substitution: Incorporating a nitrogen atom into the cyclooctyne ring, as in biarylazacyclooctynone (BARAC), can also enhance reactivity.

The choice of the strained alkyne partner allows for the tuning of the reaction rate to suit specific applications, from rapid labeling in biological systems to more controlled reactions in materials science.

| Strained Alkyne | Abbreviation | Key Feature | Relative Reactivity |

| Cyclooctyne | OCT | Basic strained alkyne | Moderate |

| Dibenzocyclooctynol | DIBO | Fused benzene rings | High |

| Azadibenzocyclooctyne | DIBAC/ADIBO | Fused rings with nitrogen | Very High |

| Bicyclo[6.1.0]nonyne | BCN | Fused cyclopropane ring | High |

| Difluorinated cyclooctyne | DIFO | Propargylic fluorine atoms | Very High |

Reactivity of the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a versatile functional handle that can readily undergo esterification and amidation reactions to introduce a wide array of functionalities.

Esterification of benzoic acid derivatives is a well-established transformation. Common methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid core.ac.ukgoogle.com. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) along with an activating agent such as 4-dimethylaminopyridine (DMAP) can be employed to facilitate ester formation at room temperature arkat-usa.org. The choice of alcohol can range from simple alkanols to more complex molecules bearing other functional groups, allowing for the synthesis of a diverse library of esters. For instance, the esterification of a substituted benzoic acid with a protected sugar molecule has been demonstrated using DCC and DMAP arkat-usa.org.

Amidation , the formation of an amide bond, is another fundamental reaction of the carboxylic acid group. Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine masterorganicchemistry.com. Alternatively, peptide coupling reagents, widely used in peptide synthesis, can be employed for the direct condensation of carboxylic acids and amines under mild conditions. Examples of such reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HBTU). The use of these reagents often includes an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency nih.gov. Base-promoted direct amidation of unactivated esters, while not directly involving the carboxylic acid, represents an alternative route to amides and has been shown to be effective for a range of substrates rsc.org.

The following table summarizes common reagents for these transformations.

| Reaction | Reagent/Catalyst | Typical Conditions | Reference |

| Esterification | H₂SO₄ or p-TsOH with alcohol | Reflux | core.ac.ukgoogle.com |

| DCC, DMAP with alcohol | Room temperature | arkat-usa.org | |

| Amidation | SOCl₂ then amine | Varies | masterorganicchemistry.com |

| EDC, HOBt with amine | Room temperature | nih.gov |

Activation for Coupling Reactions (e.g., NHS Ester Formation)

To facilitate efficient coupling with primary amines under mild, aqueous conditions, the carboxylic acid moiety of this compound can be activated, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation to link small molecules to proteins, oligonucleotides, and other biomolecules.

The synthesis of an NHS ester typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) rsc.org. The reaction is usually carried out in an anhydrous organic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF). The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the active ester, with the carbodiimide being converted to a urea byproduct.

Once formed, the NHS ester of this compound can be isolated, purified, and stored for later use. It will react readily with primary amines in a nucleophilic acyl substitution reaction, typically in a slightly basic aqueous buffer (pH 7.2-8.5), to form a stable amide bond. The NHS is released as a byproduct. This strategy allows for a two-step approach to conjugation, where the azide-containing molecule is first activated and then reacted with the amine-containing target molecule. This approach offers good control over the reaction and is compatible with a wide range of biomolecules. A general protocol for the synthesis of an azido-PEG NHS ester has been described, which involves the use of EDC as the coupling agent ijrpr.com.

The table below outlines a typical procedure for NHS ester formation.

| Step | Reagents | Solvent | Key Considerations |

| Activation | Carboxylic acid, N-hydroxysuccinimide, EDC or DCC | Anhydrous THF, DCM, or DMF | Exclusion of water to prevent hydrolysis of the active ester. |

| Coupling | NHS ester, primary amine | Aqueous buffer (pH 7.2-8.5) | The amine must be in its unprotonated form to be nucleophilic. |

Orthogonal Reactivity of Azide and Carboxylic Acid Functional Groups

A key feature of this compound as a building block in chemical synthesis and bioconjugation is the orthogonal reactivity of its two functional groups: the azide and the carboxylic acid. Orthogonal reactivity means that each functional group can be selectively reacted in the presence of the other without interference, by choosing appropriate reaction conditions and reagents. This allows for a stepwise and controlled modification of the molecule.

The azide group is remarkably stable under a wide range of reaction conditions, particularly those used for modifying the carboxylic acid. For example, the azide group is stable to the conditions typically employed for esterification and amidation, including the use of strong acids, coupling reagents like DCC and EDC, and bases like pyridine sigmaaldrich.com. This stability allows for the modification of the carboxylic acid moiety without affecting the azide, which can be reserved for a subsequent SPAAC reaction. For instance, one could first synthesize the NHS ester of this compound and couple it to a protein, and then use the azide for a subsequent "click" reaction with a cyclooctyne-modified reporter molecule.

Conversely, the carboxylic acid group is unreactive under the conditions of a SPAAC reaction. SPAAC proceeds under mild, typically physiological conditions (neutral pH, room temperature) and is highly specific for the reaction between an azide and a strained alkyne. This means that a molecule containing a cyclooctyne can be selectively coupled to the azide of this compound (or a derivative thereof) without affecting the carboxylic acid group. This carboxylic acid can then be used for a subsequent transformation.

This orthogonal reactivity is a powerful tool for the synthesis of complex molecules and bioconjugates. It allows for the independent manipulation of two different sites on the molecule, enabling the construction of precisely defined architectures. An example of the application of orthogonal protecting groups in peptide synthesis, where an azido group is stable to the conditions used for deprotecting other functional groups, illustrates this principle sigmaaldrich.com.

The table below summarizes the orthogonal reactivity of the functional groups in this compound.

| Functional Group | Reactive Towards | Stable Towards |

| Azide | Strained alkynes (SPAAC) | Carboxylic acid activation reagents (EDC, DCC), esterification, amidation conditions. |

| Carboxylic Acid | Alcohols (esterification), amines (amidation), activating agents (EDC, DCC, NHS) | SPAAC conditions (neutral pH, room temperature). |

Studies of Reaction Intermediates

The study of reaction intermediates is crucial for understanding reaction mechanisms and optimizing reaction conditions. For this compound, the most studied reaction involving the generation of reactive intermediates is the photolysis or thermolysis of the azide group.

Upon exposure to UV light or heat, aromatic azides like 2-azidobenzoic acid are known to decompose with the loss of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrene sciforum.net. Specifically, a singlet nitrene is initially formed, which is in equilibrium with an expanded ring species, a 1,2-didehydroazepine (DDHA) sciforum.netlookchem.com. These intermediates can then undergo a variety of subsequent reactions, leading to the formation of different products.

In the case of 2-azidobenzoic acid, the singlet nitrene can undergo intramolecular insertion into the C=O bond of the adjacent carboxylic acid group, leading to the formation of 2,1-benzisoxazol-3(1H)-one lookchem.com. Alternatively, the DDHA intermediate can be trapped by nucleophiles. For example, in the presence of water, the DDHA can react to form a 3H-azepine derivative sciforum.netlookchem.com. The ratio of these products can be influenced by the solvent and the presence of nucleophilic additives. Studies on the photolysis of 2-azidobenzoic acid in aprotic solvents in the presence of water have shown that increasing the amount of water can lead to an increase in the yield of both the benzisoxazolone and the azepine product sciforum.net. Spectroscopic techniques such as IR and UV-Vis spectroscopy are instrumental in monitoring the disappearance of the starting azide and the formation of these products sciforum.netresearchgate.net.

While these studies have been conducted on the parent 2-azidobenzoic acid, the presence of the methyl group at the 4-position in this compound is not expected to fundamentally alter the nature of these reactive intermediates, although it may influence their reactivity and the subsequent product distribution through electronic and steric effects.

The table below lists the key intermediates and products from the photolysis of 2-azidobenzoic acid.

| Precursor | Intermediate(s) | Product(s) |

| 2-Azidobenzoic acid | Singlet nitrene, 1,2-didehydroazepine (DDHA) | 2,1-Benzisoxazol-3(1H)-one, 3H-Azepine-2-one-3-carboxylic acid (in the presence of water) |

Derivatization and Functionalization Strategies

Synthesis of Acyl Azides from 2-Azido-4-methylbenzoic Acid

The conversion of the carboxylic acid moiety of this compound into an acyl azide (B81097) is a critical step for subsequent reactions, most notably the Curtius rearrangement. This transformation introduces a second azide group into the molecule, creating a bifunctional azide compound. Several established methods for the synthesis of acyl azides from carboxylic acids can be applied.

One common approach involves the activation of the carboxylic acid followed by nucleophilic substitution with an azide salt. For instance, this compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The subsequent reaction of this highly reactive intermediate with sodium azide (NaN₃) would yield 2-azido-4-methylbenzoyl azide.

Alternatively, a one-pot synthesis can be achieved using activating agents that facilitate the direct conversion of the carboxylic acid. Reagents like diphenylphosphoryl azide (DPPA) can be employed to directly transform the carboxylic acid into the acyl azide under milder conditions, which can be advantageous in the presence of sensitive functional groups.

A general reaction scheme for the synthesis of 2-azido-4-methylbenzoyl azide is presented below:

Table 1: Synthetic Pathways to 2-Azido-4-methylbenzoyl azide

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | 2-Azido-4-methylbenzoyl chloride | 2-Azido-4-methylbenzoyl azide |

| This compound | DPPA, base | Activated ester | 2-Azido-4-methylbenzoyl azide |

These synthetic strategies provide efficient routes to 2-azido-4-methylbenzoyl azide, a key intermediate for further functionalization.

Curtius Rearrangement and Formation of Aromatic Amines

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.org This reaction is a cornerstone in organic synthesis for the preparation of primary amines, carbamates, and urea derivatives from carboxylic acids. wikipedia.orgorganic-chemistry.org In the case of 2-azido-4-methylbenzoyl azide, this rearrangement leads to the formation of 2-azido-4-methylphenyl isocyanate.

The rearrangement is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The migration of the aryl group occurs with the retention of its configuration. The resulting isocyanate is a highly reactive species that can be trapped by various nucleophiles.

For example, in the presence of water, the isocyanate undergoes hydrolysis to form a carbamic acid intermediate, which then decarboxylates to yield the corresponding aromatic amine, 2-azido-4-methylaniline. If the reaction is performed in the presence of an alcohol (e.g., tert-butanol), a carbamate (e.g., a Boc-protected amine) is formed. nih.gov

Table 2: Products of Curtius Rearrangement of 2-Azido-4-methylbenzoyl azide

| Reactant | Condition | Nucleophile | Product |

| 2-Azido-4-methylbenzoyl azide | Heat (Δ) | Water (H₂O) | 2-Azido-4-methylaniline |

| 2-Azido-4-methylbenzoyl azide | Heat (Δ) | Alcohol (ROH) | Alkyl (2-azido-4-methylphenyl)carbamate |

| 2-Azido-4-methylbenzoyl azide | Heat (Δ) | Amine (RNH₂) | 1-(2-Azido-4-methylphenyl)-3-alkylurea |

This rearrangement provides a synthetic route to a new class of bifunctional molecules, where one azide group is retained for further modifications, and the newly formed amine or its derivatives can serve as another point of attachment or impart specific chemical properties.

Bioconjugation Handle Integration

The azide group is a well-established functional handle in bioconjugation chemistry, primarily due to its participation in bioorthogonal reactions such as the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). acs.orgnih.gov The this compound molecule, possessing an inherent azide group, can be utilized as a building block to introduce this functionality onto biomolecules.

The carboxylic acid group of this compound can be activated and coupled to amine functionalities present in biomolecules, such as the lysine residues of proteins or amine-modified nucleic acids. ku.edu Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), can be used to form a stable amide bond between the benzoic acid and the biomolecule.

Once conjugated, the azide group serves as a versatile handle for the attachment of various probes, tags, or other molecules of interest that bear a complementary functional group, such as a phosphine (B1218219) (for Staudinger ligation) or an alkyne (for click chemistry). acs.org This two-step approach allows for the modular and specific labeling of biomolecules. ku.edu

Development of Heterobifunctional Reagents

Heterobifunctional crosslinking reagents are molecules that contain two different reactive groups, enabling the covalent linkage of two different molecules. scbt.com this compound is a prime candidate for the development of such reagents due to its orthogonal reactive sites: the carboxylic acid and the aryl azide.

The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester. This creates an amine-reactive functional group. The aryl azide can serve as a photo-reactive group or as a handle for click chemistry.

For instance, conversion of this compound to its NHS ester would yield a heterobifunctional reagent. This reagent can first react with an amine-containing molecule to form a stable amide bond. The resulting conjugate, now bearing the azido functionality, can then be used in a subsequent reaction. For example, aryl azides can be photoactivated by UV light to form highly reactive nitrenes, which can insert into C-H or N-H bonds, leading to covalent crosslinking with a second molecule. Alternatively, the azide can be used in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to link to an alkyne-modified molecule.

Table 3: Potential Heterobifunctional Reagents from this compound

| Reagent Derivative | Reactive Group 1 | Reactive Group 2 | Application |

| This compound NHS ester | Amine-reactive NHS ester | Photo-reactive/Clickable azide | Protein-protein crosslinking, Surface immobilization |

The development of heterobifunctional reagents from this compound opens up possibilities for creating novel molecular tools for studying biological interactions and for the construction of complex molecular architectures.

Applications in Organic Synthesis and Chemical Biology

Building Block for Complex Aromatic Systems

The structural framework of 2-Azido-4-methylbenzoic acid makes it a useful starting material for the synthesis of more complex, fused aromatic and heteroaromatic systems. The azide (B81097) group, in particular, is a key functional handle that can be transformed to initiate cyclization reactions, leading to the formation of new rings. For instance, transition metal-catalyzed reactions involving 2-alkynyl aryl azides are employed in the synthesis of indoles and quinolines. While these examples involve an additional alkyne substituent, the underlying principle of using the aryl azide as a nitrogen source for building heterocyclic rings is a fundamental strategy in organic synthesis. The reactivity of the azide allows for its conversion into a nitrene intermediate, which can then undergo various intramolecular reactions to build complex polycyclic structures.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound provides a direct route to several important classes of these compounds.

The azide functional group in this compound makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. The resulting triazole ring is metabolically stable and can act as a rigid linker in larger molecules. The reaction is modular, high-yielding, and forms no byproducts, making it a powerful tool in drug discovery and materials science.

The general scheme for this reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

| This compound | Terminal Alkyne | Copper(I) | 1-(4-methyl-2-carboxyphenyl)-4-substituted-1H-1,2,3-triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Substituted 2-azidobenzoic acids can undergo intramolecular cyclization to form benzisoxazoles, a class of compounds with diverse biological activities. Specifically, base-mediated photochemical cyclization of 2-azidobenzoic acids leads to the formation of 2,1-benzisoxazole-3(1H)-ones. This reaction proceeds under mild conditions, which is crucial as many benzisoxazole derivatives are thermally unstable. The process involves the photolysis of the 2-azidobenzoate anion. Applying this method to this compound would yield 5-methyl-2,1-benzisoxazol-3(1H)-one. The effectiveness of this cyclization can be dependent on the wavelength of the actinic light used for irradiation.

| Starting Material | Condition | Key Intermediate | Product |

| This compound | Base, Photolysis (UV light) | Singlet Nitrene | 5-methyl-2,1-benzisoxazol-3(1H)-one |

Aryl azides are common precursors for the synthesis of azepines, which are seven-membered nitrogen-containing heterocycles with significant pharmacological and therapeutic applications. The synthesis is typically achieved through the thermal or photolytic decomposition of the aryl azide. This process generates a highly reactive singlet nitrene intermediate, which can then react with the benzene (B151609) ring to induce ring expansion, ultimately forming the azepine skeleton. Photolysis of 2-azidobenzoic acid derivatives in nucleophilic solvents like methanol (B129727) can yield substituted 2-methoxy-3H-azepines. This reaction provides a direct pathway from this compound to functionalized azepine derivatives.

| Starting Material | Condition | Key Intermediate | Product Class |

| This compound | Photolysis (hv) in Nucleophilic Solvent (e.g., Methanol) | Singlet Aryl Nitrene | Substituted Azepine |

Aryl azides can also serve as nitrogen sources for the synthesis of five-membered heterocycles like pyrroles and imidazoles.

Pyrroles: Recent methodologies have demonstrated the synthesis of substituted pyrroles from aryl azides. One such method involves a visible-light-mediated photoredox-catalyzed condensation of aryl azides with enolizable aldehydes. This approach avoids the need for stoichiometric oxidants and proceeds under mild conditions. In this reaction, the aryl azide serves as both the nitrogen source for the pyrrole (B145914) ring and as a formal oxidant in the catalytic cycle.

Imidazoles: The synthesis of imidazoles from aryl azides is also possible through various multicomponent reactions. For example, benzoic acid can catalyze an efficient reaction between vinyl azides, aromatic aldehydes, and aromatic amines to yield 1,2,5-trisubstituted imidazoles under metal-free conditions. While this specific example uses a vinyl azide, other strategies employ aryl azides as electrophilic partners in cycloadditions. For instance, an unusual multicomponent synthesis of 4-tosyl-1-arylimidazoles was developed using aryl azides and two molecules of tosylmethyl isocyanide (TosMIC). These methods highlight the potential of using the azide functionality in this compound to construct imidazole (B134444) rings.

| Heterocycle | Synthetic Method | Key Reactants |

| Pyrrole | Visible-light photoredox catalysis | Aryl azide, Aldehyde |

| Imidazole | van Leusen cycloaddition variant | Aryl azide, Tosylmethyl isocyanide (TosMIC) |

Development of Bioorthogonal Probes and Chemical Reporters

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. This field has provided powerful tools for studying biomolecules in their natural environment. The azide group is one of the most widely used "bioorthogonal chemical reporters" due to its small size, stability under physiological conditions, and lack of reactivity with most biological functional groups.

This compound can be used as a key building block to construct more complex bioorthogonal probes. The azide serves as a chemical handle that can be selectively targeted by a probe molecule containing a complementary functional group, such as a strained alkyne (in copper-free click chemistry) or a phosphine (B1218219) (in Staudinger ligation). This allows for the covalent attachment of imaging agents (like fluorophores) or affinity tags (like biotin) to biomolecules that have been metabolically or genetically engineered to incorporate the azido-containing reporter. The carboxylic acid group on this compound provides a convenient point of attachment for linking the azide reporter to other molecules of interest, such as metabolites, enzyme inhibitors, or peptides, enabling the study of a wide array of biological processes.

Integration into Biomolecules for Labeling and Imaging

The azide functional group is exceptionally useful in chemical biology due to its small size and bioorthogonal nature. This means it is chemically inert to the vast majority of functional groups found within biological systems, allowing for highly specific chemical modifications. The azide group can be incorporated into various building blocks that cells use to synthesize macromolecules, such as amino acids or sugars. This process, known as metabolic labeling, allows the azide tag to be integrated directly into proteins or cell-surface glycans by the cell's own machinery. thermofisher.comnih.gov

Once incorporated, the azide serves as a chemical "handle" for subsequent detection and imaging. This compound can be used as a building block to create probes for this purpose. The carboxylic acid group of the molecule provides a reactive site that can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to readily couple with primary amines on other molecules or biomolecules. This integration paves the way for a second, highly selective reaction targeting the azide group. This strategy has been successfully employed for imaging cell surface glycosylation in living organisms. researchgate.net For instance, azide-derivatized sugars can be metabolically incorporated into cell surface glycans, and their presence can then be visualized using probes that react specifically with the azide. nih.gov

| Labeling Strategy | Description | Key Feature of Azide | Example Application |

| Metabolic Labeling | Cells are supplied with azide-containing building blocks (e.g., sugars, amino acids) which are incorporated into macromolecules. thermofisher.com | Small size allows it to replace natural counterparts without disrupting cellular processes. | Visualizing newly synthesized glycans on the cell surface. nih.govresearchgate.net |

| Photoaffinity Labeling (PAL) | An azide-containing probe binds to a target protein. Upon UV irradiation, the azide forms a reactive nitrene that covalently crosslinks to the protein. nih.gov | Photo-reactivity upon UV light exposure. | Identifying drug targets and mapping protein-ligand interactions. |

| Direct Conjugation | The carboxylic acid of an azido-benzoic acid derivative is activated to react with a biomolecule (e.g., an amine on a protein), thereby attaching the azide handle. | Bioorthogonality prevents unwanted side reactions during conjugation. | Preparing a protein with a specific site for subsequent ligation with a probe. thermofisher.com |

Staudinger Ligation Applications

The Staudinger ligation is a highly efficient and bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine reagent. thermofisher.comnih.gov This reaction has become a cornerstone of chemical biology for its ability to function in complex biological environments, including within living cells and animals, without interfering with native biochemical processes. ysu.am

The reaction mechanism involves the initial attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then undergoes an intramolecular rearrangement, ultimately leading to the formation of a stable amide bond and a phosphine oxide byproduct. ysu.am A key innovation in the Staudinger ligation for biological applications was the engineering of the phosphine reagent to include an ortho-ester group, which acts as an electrophilic trap to facilitate the final amide bond formation in aqueous solutions. nih.gov

In practice, a biomolecule that has been tagged with an azide group, potentially derived from this compound, can be selectively labeled. For example, a protein with a metabolically incorporated azido-amino acid can be treated with a phosphine-linked fluorescent dye. The Staudinger ligation will then covalently attach the dye to the protein of interest, enabling its visualization and study. This method has been widely applied in protein engineering, post-translational modification studies, cell-surface engineering, and the specific labeling of nucleic acids. nih.govysu.am

| Component | Role in Staudinger Ligation |

| Azide | A bioorthogonal chemical handle incorporated into a target biomolecule. |

| Engineered Phosphine | A reagent containing a phosphine group (often triphenylphosphine) and an electrophilic trap (e.g., an ester) that reacts with the azide. nih.gov |

| Aza-ylide Intermediate | A key intermediate formed after the initial reaction between the phosphine and azide, which rearranges to form the final product. thermofisher.com |

| Amide Bond | The stable, covalent linkage formed between the two molecules. |

| Phosphine Oxide | A byproduct of the reaction. ysu.am |

Crosslinking Reagents in Chemical Biology

Crosslinking is a process that chemically joins two or more molecules through a covalent bond, and it is an invaluable tool for studying molecular interactions, such as protein-protein or protein-nucleic acid interactions. korambiotech.comthermofisher.com Crosslinking reagents are molecules that possess at least two reactive ends capable of forming these covalent bonds. korambiotech.com this compound can serve as a critical component in the synthesis of heterobifunctional crosslinkers—reagents that have two different reactive groups. nih.govcreative-biolabs.com

In such a reagent, the carboxylic acid group of the this compound moiety can be modified into an amine-reactive group, like an NHS-ester. This allows the crosslinker to be attached to a specific site on a "bait" protein. The other functional group, the aryl azide, serves as a photo-reactive crosslinking agent. nih.gov

The process, known as photoaffinity labeling, works in stages. First, the crosslinker is attached to the bait protein via its amine-reactive end. This protein is then allowed to interact with its potential binding partners within a biological sample. Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically insert into nearby C-H or N-H bonds of an interacting molecule, forming a stable covalent crosslink. korambiotech.com This technique effectively "traps" and captures transient or weak molecular interactions, allowing for the subsequent identification of the binding partner.

| Type of Crosslinker | Reactive Groups | Mechanism of Action | Application |

| Homobifunctional | Two identical reactive groups (e.g., two NHS-esters). | Links molecules with the same functional group (e.g., primary amines). | Studying protein quaternary structure. |

| Heterobifunctional | Two different reactive groups (e.g., an NHS-ester and a photo-reactive azide). nih.gov | Allows for sequential, two-step crosslinking, providing greater control. | Identifying unknown protein binding partners (photoaffinity labeling). korambiotech.com |

| Zero-length | Facilitates direct bond formation between two molecules without becoming part of the final linkage (e.g., carbodiimides). thermofisher.com | Directly couples carboxylates to primary amines. | Immobilizing proteins onto surfaces. thermofisher.com |

Applications in Materials Science and Engineering

Functionalization of Polymeric Materials

No research articles or patents were identified that specifically describe the use of 2-Azido-4-methylbenzoic acid for the functionalization of polymeric materials. The general principle of using aryl azides for photochemical surface modification of polymers is established; for instance, 2-azidobenzoic acid has been used for the surface modification of polyethylene terephthalate (PET). However, there is no available data on the specific reaction conditions, efficiency, or the properties of polymers functionalized with this compound.

Modification of Nanomaterials (e.g., Gold Nanoparticles)

There is no scientific literature available that details the modification of nanomaterials, including gold nanoparticles, using this compound. The functionalization of nanoparticles with various organic ligands is a common practice to impart specific properties, but the use of this particular compound for such purposes has not been reported.

Preparation of Photoresponsive Materials

The synthesis of photoresponsive materials often involves the incorporation of photo-crosslinkable moieties, and aryl azides are a known class of such functional groups. Upon UV irradiation, the azide (B81097) group can form a highly reactive nitrene intermediate, leading to crosslinking. However, no studies have been found that specifically employ this compound in the preparation of photoresponsive materials.

Fabrication of Advanced Organic Optoelectronic Devices

The development of advanced organic optoelectronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), often involves the use of specialized organic molecules for layers like hole-injection or charge-transport layers. A comprehensive search did not yield any results indicating the use of this compound in the fabrication of any component of organic optoelectronic devices.

Development of Smart Materials through Covalent Grafting

Smart materials, which respond to external stimuli, can be developed by covalently grafting specific functional molecules onto a material's surface. While the azido group of this compound could theoretically be used for such grafting via photoactivation, there are no published reports of its application in the development of smart or stimuli-responsive materials.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to compute optimized molecular geometries, vibrational frequencies, and electronic parameters.

For aromatic compounds, these calculations can elucidate the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions. For a molecule like 2-Azido-4-methylbenzoic acid, these calculations would reveal how the electron-withdrawing azide (B81097) group and the electron-donating methyl group influence the electronic environment of the benzene (B151609) ring and the carboxylic acid moiety.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. For instance, in related substituted benzoic acids, NBO analysis has been used to quantify the stabilization energies associated with intramolecular interactions.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid Derivative Note: This data is illustrative, based on calculations for 3-(4-Methoxybenzoyl) propionic acid, to demonstrate typical outputs of quantum chemical calculations.

| Parameter | Calculation Method | Calculated Value |

| C=O Bond Length | B3LYP/6-311++G(D,P) | 1.199 Å |

| C-O Bond Length | B3LYP/6-311++G(D,P) | 1.363 Å |

| C-C (ring) Avg. | B3LYP/6-311++G(D,P) | ~1.39 Å |

Data sourced from similar computational studies on aromatic acids.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and activation energies.

For a molecule like this compound, DFT could be applied to study a variety of reactions involving either the azide or the carboxylic acid group. DFT calculations, often using functionals like B3LYP with various basis sets, can model the potential energy surface of a reaction, helping to identify the lowest energy path from reactants to products. Studies on similar molecules, such as 2,4-dihydroxybenzoic acid and its derivatives, have used DFT to understand proton transfer mechanisms and photophysical properties.

Aryl azides are well-known for their rich photochemistry, which typically involves the extrusion of dinitrogen (N₂) upon UV irradiation to form a highly reactive nitrene intermediate. The nature and reactivity of this nitrene (singlet or triplet state) are critical to the final product distribution.

Transition state analysis using DFT would be essential to understand this process for this compound. By calculating the energy barrier for N₂ elimination, researchers can predict the feasibility of the photochemical reaction. Furthermore, DFT can be used to model the subsequent reactions of the generated nitrene, such as ring expansion to form an azepine, or hydrogen abstraction from a solvent molecule. Studies on the photolysis of other o-azidobenzoic acid derivatives in methanol (B129727) have shown that the formation of 3H-azepines is a common pathway, a process that could be modeled computationally to determine the transition state structures and energies.

The azide group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction leads to the formation of a stable 1,2,3-triazole ring. DFT has been instrumental in elucidating the mechanism of CuAAC reactions.

Theoretical studies on transition-metal-catalyzed azide-alkyne cycloadditions have explored various stepwise pathways to understand the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). For this compound, DFT calculations could be used to model the catalytic cycle, including the coordination of the azide and an alkyne to a copper catalyst, the oxidative addition steps, and the final reductive elimination that forms the triazole product. These calculations would provide the activation energies for each step, identifying the rate-determining step and explaining the observed regioselectivity.

The interaction of the azide group with other species, such as cations or anions, can influence its reactivity. DFT is an effective tool for studying these non-covalent interactions. For example, DFT studies on ionic liquids have investigated the nature of cation-anion interactions, highlighting the role of hydrogen bonding and electrostatic forces in stabilizing the system.

In the context of this compound, the carboxyl group can be deprotonated to form a carboxylate anion. DFT calculations could model how this anionic center might interact with the azide group intramolecularly or with external cations. Such interactions could alter the electronic properties of the azide, potentially activating it or deactivating it towards certain reactions. The analysis would involve calculating interaction energies and using techniques like Atoms in Molecules (AIM) or NBO to characterize the nature of the bonding.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the carboxyl group and the C-N bond of the azide group), MD simulations are invaluable for exploring its conformational landscape.

MD simulations can reveal the different stable conformations (conformers) the molecule can adopt and the energy barriers between them. This is crucial because the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. Ab initio molecular dynamics (AIMD), which combines MD with electronic structure calculations, can be particularly powerful for capturing the influence of intermolecular interactions in condensed phases. For this compound, MD simulations could predict the preferred orientation of the azide and carboxylic acid groups relative to the benzene ring in different solvents, providing a dynamic picture of its structure.

Future Directions and Emerging Research Areas

Catalyst Development for Enhanced Selectivity and Efficiency

The reactivity of the azide (B81097) group is central to its utility, particularly in cycloaddition reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org Future research is focused on developing novel catalysts that offer greater control over reaction outcomes, improve efficiency, and function under a wider range of conditions.

Key areas of catalyst development that will impact the use of 2-Azido-4-methylbenzoic acid include:

Ligand-Assisted Copper Catalysis: While the CuAAC reaction is highly efficient, the development of new ligands for the copper catalyst is an active area of research. These ligands can accelerate the reaction rate and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated under certain reaction conditions. nih.gov The use of accelerating ligands is crucial for bioconjugation applications where preserving the integrity of biological macromolecules is paramount. nih.gov

Ruthenium-Catalyzed Reactions: As an alternative to copper, ruthenium catalysts have been developed for azide-alkyne cycloaddition (RuAAC). A key advantage of RuAAC is that it typically yields a different regioisomer (1,5-disubstituted triazole) compared to the 1,4-disubstituted product of CuAAC. organic-chemistry.org This provides synthetic chemists with greater flexibility in designing molecules. The mechanism of RuAAC is believed to involve an oxidative coupling pathway. organic-chemistry.org Further development of ruthenium catalysts could expand the synthetic toolbox for derivatizing this compound.

Biocompatible Catalysts: For in vivo applications, the potential toxicity of copper catalysts is a significant concern. Research is ongoing to develop more biocompatible catalyst systems with lower toxicity or catalysts that are effective at ultra-low concentrations. This is a critical step for expanding the use of azide-containing compounds like this compound in living systems.

| Catalyst System | Reaction | Key Advantages |

| Copper(I) with accelerating ligands | CuAAC | High yield, stereospecific, wide scope, accelerated reaction rates, protects biomolecules. organic-chemistry.orgnih.gov |

| Ruthenium-based catalysts | RuAAC | Forms the 1,5-triazole regioisomer, complementary to CuAAC. organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net This is particularly relevant for reactions involving azides, which can be hazardous on a large scale in batch processes.

The integration of this compound into flow chemistry platforms would enable:

Safer Handling of Azides: The small reaction volumes in flow reactors minimize the risks associated with potentially explosive azide intermediates. nih.gov Multi-step syntheses involving the in situ generation and immediate consumption of hazardous intermediates, such as azides, have been successfully demonstrated in flow systems. nih.govacs.org

Improved Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, such as temperature and residence time. researchgate.net This can lead to higher yields, fewer byproducts, and access to reaction pathways that are difficult to control in conventional batch reactors. researchgate.net

Automation and High-Throughput Synthesis: Flow chemistry systems can be readily automated, allowing for the rapid synthesis and screening of a large number of derivatives of this compound. This is highly valuable for drug discovery and materials science, where large libraries of compounds are often needed for testing. acs.org For example, a multi-step continuous-flow process was developed for the synthesis of the pharmaceutical compound Rufinamide, which involved the formation of a hazardous azide that was immediately used in the subsequent cycloaddition step. acs.org

Novel Material Design Based on Azide Reactivity

The azide group is not only useful for forming triazoles but also for its ability to release nitrogen gas (N₂) upon thermal or photochemical activation. mdpi.com This property makes azide-containing compounds like this compound interesting precursors for novel materials.

Emerging areas in material science utilizing azide reactivity include:

Energetic Materials: Organic azides are used as components in advanced propellants and explosives. mdpi.com They can act as energetic binders and plasticizers in composite materials, releasing a significant amount of energy upon decomposition. mdpi.com The combustion of these materials can be relatively "green," producing non-toxic nitrogen gas. mdpi.com

Polymer Cross-Linking: The high reactivity of the azide group makes it an excellent cross-linker in material sciences. mdpi.com By incorporating this compound into a polymer backbone, cross-linking can be initiated to create new materials with tailored mechanical and thermal properties. This is achieved through reactions like the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole linkages. mdpi.com

Energetic Metal-Organic Frameworks (EMOFs): There is growing interest in developing azide-based EMOFs as primary explosives. rsc.org These materials aim to replace traditional lead-based primers with compounds that offer excellent energetic performance combined with enhanced stability. rsc.org The structural versatility of benzoic acid derivatives suggests that this compound could be a candidate for designing new ligands for such frameworks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-azido-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Ugi-Mumm reaction is a key synthetic route, where this compound is used as a precursor to form benzamidine derivatives. For example, refluxing with amines and subsequent purification via normal-phase chromatography (0–5% MeOH/CH₂Cl₂) yields products like (E)-N-cyclohexyl-2-((3-isopropyl-1,4-dimethylpiperazin-2-ylidene)amino)-4-methylbenzamide (45% yield) . Comparative studies with conventional reflux methods (e.g., using glacial acetic acid in methanol) for analogous benzoic acids show yields up to 96%, suggesting solvent choice and temperature optimization are critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is critical for confirming substituent positions and reaction completion. For instance, δ 8.84 (d, J = 8.0 Hz) and δ 6.39 (s) in benzamidine derivatives confirm aromatic proton environments . Complementary techniques like HPLC (>97.0% purity thresholds) and mass spectrometry validate molecular weight and functional group integrity .

Advanced Research Questions

Q. How can the Ugi-Mumm reaction be optimized to enhance yields of this compound-derived benzamidines?

- Methodological Answer : Reaction parameters such as temperature (e.g., 45°C vs. room temperature), solvent polarity, and stoichiometric ratios of amines/azides should be systematically tested. Evidence from triazine syntheses shows that prolonged heating (1–2 hours) improves coupling efficiency . Parallel monitoring via TLC (Rf = 0.62 in hexane/EtOH) can identify intermediate stages for timely quenching .

Q. What analytical strategies address contradictions in reported thermal stability of the azido group during synthetic applications?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. For example, azides are sensitive above 100°C, necessitating low-temperature reflux (e.g., 45°C in DMSO) to avoid side reactions . Kinetic studies using in-situ IR spectroscopy may resolve discrepancies in decomposition rates under varying solvents .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for Huisgen cycloadditions, prioritizing azide-alkyne interactions. For instance, steric effects from the 4-methyl group may favor para-substitution, aligning with experimental ¹H NMR data (δ 6.84–8.84 aromatic shifts) . Molecular dynamics simulations further predict solvent effects on reaction pathways .

Contradiction Analysis